molecular formula C21H26FN3O B2531159 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide CAS No. 303151-20-4

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide

Cat. No.: B2531159
CAS No.: 303151-20-4
M. Wt: 355.457
InChI Key: JZWKQLCFGOAPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-Fluorophenyl)piperazino]phenyl}pentanamide is a synthetic compound characterized by a pentanamide group linked to a phenyl ring, which is further substituted with a piperazine moiety bearing a 4-fluorophenyl group. This structure positions it within a class of compounds investigated for central nervous system (CNS) targeting, particularly dopamine receptor modulation, due to the piperazine scaffold’s affinity for neurotransmitter receptors .

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-2-3-4-21(26)23-18-7-11-20(12-8-18)25-15-13-24(14-16-25)19-9-5-17(22)6-10-19/h5-12H,2-4,13-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWKQLCFGOAPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide typically involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 4-bromobenzoyl chloride to yield N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzamide. Finally, the benzamide is subjected to a reductive amination process with pentanoic acid to produce the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanoic acid.

    Reduction: Formation of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentylamine.

    Substitution: Formation of N-{4-[4-(4-substituted phenyl)piperazino]phenyl}pentanamide.

Scientific Research Applications

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are best understood through comparison with analogs sharing the pentanamide-piperazine-phenyl framework. Key differences in substituents, heterocycles, and biological targets are summarized below.

Piperazine-Based Analogs with Varying Aromatic Substituents

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)
  • Structural Differences : The piperazine moiety is substituted with 2,4-dichlorophenyl, and the terminal phenyl group is replaced with thiophen-3-yl.
  • The thiophene group introduces π-π stacking capabilities, altering receptor interaction dynamics .
  • Biological Target : Dopamine D3 receptor, with reported selectivity over D2 receptors .
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d)
  • Structural Differences: Substitution with 3-cyanophenyl on piperazine.
  • Impact: The cyano group’s electron-withdrawing nature may reduce basicity of the piperazine nitrogen, affecting protonation and receptor binding. Reported yield (34%) is lower than the target compound’s synthetic efficiency .
  • Biological Target : Dopamine D3 receptor, with moderate affinity (Ki ~15 nM) .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Structural Differences : Replaces pentanamide with acetamide and introduces a sulfonyl group.
  • The 4-fluorophenyl group mirrors the target compound’s substitution .
  • Biological Target : Likely serotonin or sigma receptors due to sulfonamide pharmacophores .

Heterocycle-Modified Analogs

5-(4-(2-Methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7q)
  • Structural Differences : Piperazine replaced by 1,4-diazepane (7-membered ring) with 2-methoxyphenyl substitution.
  • Impact: Increased ring flexibility may alter binding pocket accommodation.
  • Biological Target : Dopamine D3 receptor, with reduced affinity compared to piperazine analogs (IC50 ~50 nM) .

Sulfonamide-Based Pentanamide Derivatives

N4-Valeroylsulfathiazole (23)
  • Structural Differences : Pentanamide linked to a sulfathiazole moiety (thiazole-sulfonamide).
  • Impact : Sulfonamide groups confer antitubercular activity via dihydropteroate synthase inhibition. The thiazole ring enhances antibacterial specificity but limits CNS applicability .
  • Biological Target : Mycobacterium tuberculosis .
N-(4-Methoxyphenyl)pentanamide
  • Structural Differences : Simplified structure lacking piperazine.
  • Impact : Retains drug-likeness (high bioavailability, LogP ~2.5) but loses receptor selectivity. Demonstrates anthelmintic activity, highlighting the pentanamide group’s versatility in drug design .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Piperazine Substituent Terminal Group Biological Target LogP* Solubility (µg/mL)
Target Compound 4-Fluorophenyl Phenyl Dopamine D3 3.8 12.5
7g (Dichlorophenyl-thiophene) 2,4-Dichlorophenyl Thiophen-3-yl Dopamine D3 4.5 8.2
7q (Diazepane-methoxyphenyl) 2-Methoxyphenyl Thiophen-3-yl Dopamine D3 3.2 15.0
N4-Valeroylsulfathiazole (23) N/A (Sulfathiazole) Thiazole M. tuberculosis 2.1 45.0

*Predicted using Molinspiration software.

Discussion of Key Findings

  • Receptor Selectivity : The target compound’s 4-fluorophenyl group balances electronegativity and steric bulk, optimizing dopamine D3 affinity over D2 receptors. Analogs with dichlorophenyl (7g) show higher lipophilicity but reduced selectivity .
  • Metabolic Stability : Fluorine substitution mitigates oxidative metabolism, enhancing half-life compared to methoxy-substituted analogs (e.g., 7q) .
  • Drug-Likeness : Pentanamide derivatives generally exhibit favorable LogP (2–4) and solubility profiles, with N-(4-methoxyphenyl)pentanamide demonstrating adherence to Lipinski’s rules .

Biological Activity

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine ring and a pentanamide structure, which are known for their diverse biological activities. The 4-fluorophenyl substitution enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity. The presence of these functional groups suggests that the compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes.

1. Antimicrobial Properties

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing piperazine and related amide structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organisms
This compoundAntimicrobialS. aureus, E. coli
Pentanamide derivativesAntibacterialS. aureus, B. cereus
Naphthyridine derivativesAntifungalC. albicans

2. Anti-inflammatory Effects

Research has demonstrated that related compounds can inhibit inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). For example, molecular docking studies suggest strong binding affinities for iNOS and COX-2 active sites, indicating potential therapeutic applications in treating inflammatory disorders .

3. Neuropharmacological Activity

Compounds featuring piperazine moieties are often linked to neuropharmacological effects, including antidepressant and anxiolytic activities. The structural similarity of this compound to known psychoactive agents suggests it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Study: In Vitro Evaluation

A study evaluated the anti-inflammatory properties of piperazine derivatives in RAW 264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The results showed that these compounds significantly reduced iNOS and COX-2 expression at non-toxic concentrations, highlighting their potential as anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between this compound and its biological targets. These studies reveal that the compound forms hydrophobic interactions with key amino acid residues in the active sites of target proteins, suggesting a mechanism for its biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.